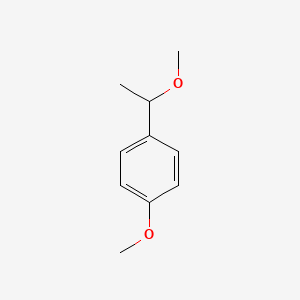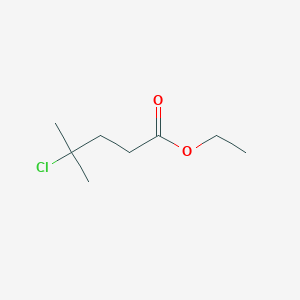
Ethyl 4-chloro-4-methylpentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-chloro-4-methylpentanoate is an organic compound with the molecular formula C8H15ClO2. It is an ester derived from 4-chloro-4-methylpentanoic acid and ethanol. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-chloro-4-methylpentanoate can be synthesized through the esterification of 4-chloro-4-methylpentanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound involves the continuous esterification process. This method utilizes a packed column reactor where 4-chloro-4-methylpentanoic acid and ethanol are fed continuously, and the ester is collected as it forms. The reaction is catalyzed by an acid resin, which provides a high surface area for the reaction to occur efficiently.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-chloro-4-methylpentanoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: The ester can be hydrolyzed back to the corresponding acid and ethanol in the presence of a strong acid or base.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) under reflux conditions.
Major Products Formed
Substitution: Formation of 4-methyl-4-pentanoic acid derivatives.
Reduction: Formation of 4-chloro-4-methylpentanol.
Hydrolysis: Formation of 4-chloro-4-methylpentanoic acid and ethanol.
Scientific Research Applications
Ethyl 4-chloro-4-methylpentanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in the synthesis of drug molecules.
Industry: Utilized in the production of specialty chemicals and as a flavoring agent in the food industry.
Mechanism of Action
The mechanism of action of ethyl 4-chloro-4-methylpentanoate involves its interaction with specific molecular targets, depending on the reaction it undergoes. For example, in substitution reactions, the chlorine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In reduction reactions, the ester group is reduced to an alcohol via the transfer of hydride ions from the reducing agent.
Comparison with Similar Compounds
Ethyl 4-chloro-4-methylpentanoate can be compared with other esters such as ethyl acetate, ethyl propionate, and ethyl benzoate. While these compounds share similar ester functional groups, this compound is unique due to the presence of the chlorine atom and the branched methyl group, which influence its reactivity and applications.
List of Similar Compounds
- Ethyl acetate
- Ethyl propionate
- Ethyl benzoate
- Methyl butyrate
- Isopropyl butyrate
Properties
CAS No. |
71441-79-7 |
|---|---|
Molecular Formula |
C8H15ClO2 |
Molecular Weight |
178.65 g/mol |
IUPAC Name |
ethyl 4-chloro-4-methylpentanoate |
InChI |
InChI=1S/C8H15ClO2/c1-4-11-7(10)5-6-8(2,3)9/h4-6H2,1-3H3 |
InChI Key |
PRHAFIXYRPDUNB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC(C)(C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7-[[2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-8-oxo-3-(2H-triazol-4-ylsulfanylmethylsulfanyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13987097.png)
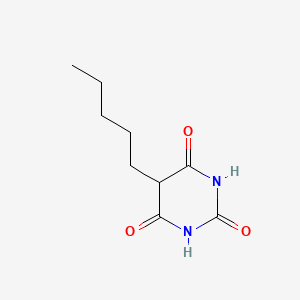
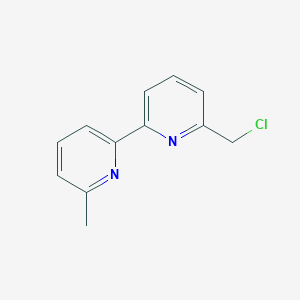
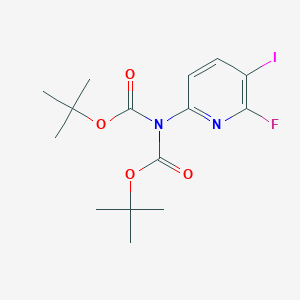
![[2-(3-Chloro-1-ethoxypropoxy)ethyl]benzene](/img/structure/B13987120.png)

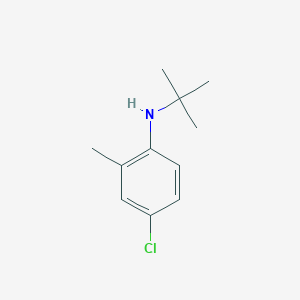
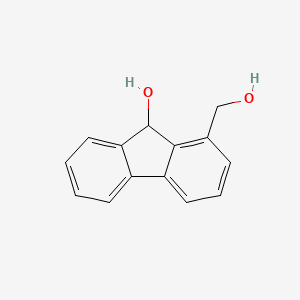
![n-{2-Methoxy-4-[(e)-phenyldiazenyl]phenyl}acetamide](/img/structure/B13987138.png)

![[(4-{[(2-Chloroethyl)(nitroso)carbamoyl]amino}phenyl)sulfanyl]acetic acid](/img/structure/B13987155.png)
